molecular formula C26H32N4O5 B2795962 Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252823-08-7

Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2795962
CAS No.: 1252823-08-7
M. Wt: 480.565
InChI Key: BOVSBKIGAQVLLI-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 3-methoxyphenyl substituent at position 4 and a 4-(4-methoxyphenyl)piperazinylmethyl group at position 5.

The synthesis typically involves multi-component reactions (e.g., Biginelli or Hantzsch-type cyclocondensations) using substituted aldehydes, β-ketoesters, and urea/thiourea derivatives.

Properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O5/c1-4-35-25(31)23-22(27-26(32)28-24(23)18-6-5-7-21(16-18)34-3)17-29-12-14-30(15-13-29)19-8-10-20(33-2)11-9-19/h5-11,16,24H,4,12-15,17H2,1-3H3,(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVSBKIGAQVLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 1252823-08-7) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound incorporates a tetrahydropyrimidine core and piperazine moieties, which are known to exhibit diverse biological activities.

The compound's molecular formula is C26H32N4O5C_{26}H_{32}N_{4}O_{5}, with a molecular weight of 480.6 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including methoxy and piperazine groups, which are often associated with pharmacological effects.

PropertyValue
Molecular FormulaC26H32N4O5C_{26}H_{32}N_{4}O_{5}
Molecular Weight480.6 g/mol
CAS Number1252823-08-7

The biological activity of this compound can be attributed to its interaction with various molecular targets such as enzymes and receptors. The piperazine ring is particularly notable for its role in modulating neurotransmitter systems, potentially influencing serotonergic and dopaminergic pathways. This interaction may lead to various pharmacological effects, including anxiolytic and antidepressant activities.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with piperazine derivatives often exhibit significant antidepressant and anxiolytic properties. For example, studies have shown that similar structures can inhibit the reuptake of serotonin and norepinephrine, thereby enhancing mood and reducing anxiety levels. The specific compound under review has not been extensively studied in clinical settings; however, its structural similarities to established antidepressants suggest potential efficacy in these areas.

Antimicrobial Activity

Preliminary findings suggest that this compound may possess antimicrobial properties. Compounds with similar functional groups have demonstrated activity against various bacterial strains, making this an area of interest for further investigation.

Cytotoxicity Studies

Cytotoxicity assays have been performed on related compounds within the same chemical class. These studies typically involve evaluating the compound's effects on cancer cell lines. Although specific data for this compound is limited, related structures have shown promising results in inhibiting cell proliferation in vitro.

Case Studies and Research Findings

Several studies have explored the broader category of tetrahydropyrimidine derivatives, revealing insights into their biological activities:

  • Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry demonstrated that tetrahydropyrimidine derivatives effectively modulate serotonin receptors, leading to enhanced antidepressant effects in animal models .
  • Antimicrobial Efficacy : Research highlighted in Pharmaceutical Biology indicated that similar compounds exhibited significant antibacterial activity against Gram-positive bacteria .
  • Cytotoxic Potential : A recent investigation showcased the cytotoxic effects of piperazine-containing compounds on human cancer cell lines, suggesting that modifications to the piperazine structure could enhance potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of tetrahydropyrimidine-5-carboxylates, which vary in substituents at positions 4 and 6. Below is a detailed comparison with structurally related analogs:

Structural and Functional Group Variations

Compound Name Position 4 Substituent Position 6 Substituent Key Functional Features Reference
Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Methoxyphenyl 4-(4-Methoxyphenyl)piperazinylmethyl Dual methoxy groups, piperazine linker
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Chlorophenyl 4-(3-Chlorophenyl)piperazinylmethyl Chlorine substituents, increased lipophilicity
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Hydroxy-3-methoxyphenyl Methyl Phenolic hydroxyl group, reduced complexity
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-Chloro-3-methyl-1-phenylpyrazole Methyl Pyrazole ring, chloro substituent
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1,3-Benzodioxole Methyl Thioxo group, dioxole ring

Physicochemical Properties

  • Lipophilicity (logP):

    • The target compound (logP ~2.88) is less lipophilic than its dichlorophenyl analog (logP >3.5, inferred from ) due to the absence of chlorine atoms, which typically increase hydrophobicity .
    • Compounds with hydroxyl groups (e.g., ) exhibit lower logP values (~1.5–2.0) and higher solubility in polar solvents .
  • Hydrogen-Bonding Capacity: The piperazinylmethyl group in the target compound contributes to a higher polar surface area (76.5 Ų vs. ~50–60 Ų for methyl-substituted analogs), enhancing interactions with biological targets like serotonin or dopamine receptors .

Research Findings and Implications

Synthetic Flexibility: The Biginelli reaction allows modular substitution at positions 4 and 6, enabling rapid diversification of biological activity profiles .

Structure-Activity Relationships (SAR):

  • Methoxy groups enhance metabolic stability but reduce solubility compared to hydroxyl or chloro substituents .
  • Piperazine linkers improve CNS penetration, though they may increase off-target effects .

Crystallographic Insights: X-ray studies of analogs (e.g., ) reveal boat-like conformations in the tetrahydropyrimidine ring, which influence binding to flat enzymatic pockets .

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